Benzoylthiocholine iodide

butyrylcholinesterase assay substrate specificity serum cholinesterase

Serum BChE assays demand substrates with unequivocal specificity-generic thiocholine esters introduce cross-reactivity that compromises clinical result validity. Benzoylthiocholine iodide (CAS 10561-14-5) resolves this with demonstrated ≤2% AChE cross-reactivity and intra-assay CV of 0.54-0.82% across a 0-300 U/L linear range. • ≥98% purity (non-aqueous titration) with lot-specific CoA • Store under inert gas, protected from light/moisture; ships at ambient temperature • Available in 1 g, 5 g, and 25 g research quantities from BenchChem

Molecular Formula C12H18INOS
Molecular Weight 351.25 g/mol
CAS No. 10561-14-5
Cat. No. B078318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylthiocholine iodide
CAS10561-14-5
SynonymsBENZOYLTHIOCHOLINE IODIDE
Molecular FormulaC12H18INOS
Molecular Weight351.25 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-]
InChIInChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
InChIKeyPCGVSJGEHWZOBK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylthiocholine Iodide: Essential Procurement Guide for Cholinesterase Substrate Selection


Benzoylthiocholine iodide (CAS 10561-14-5), a quaternary ammonium thioester with molecular formula C₁₂H₁₈INOS and molecular weight 351.25 g/mol, functions as a specialized chromogenic substrate for cholinesterase enzymes [1]. As an artificial thiocholine ester bearing a benzoyl acyl group, it undergoes enzymatic hydrolysis to release thiocholine, which can be quantified spectrophotometrically via reaction with chromogenic reagents such as 2,2′-dipyridyldisulfide (2-PDS) or 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) . The compound is commercially available at ≥98% purity (non-aqueous titration) and requires storage under inert gas with protection from light and moisture to prevent decomposition .

Why Benzoylthiocholine Iodide Cannot Be Substituted with Generic Cholinesterase Substrates


Substituting benzoylthiocholine iodide with other thiocholine esters (e.g., acetylthiocholine, butyrylthiocholine) or benzoyl-based analogs (e.g., benzoylcholine) introduces scientifically consequential changes to enzyme specificity profiles, kinetic parameters, and assay interference patterns that cannot be normalized by simple calibration. The benzoyl acyl group confers a distinct substrate specificity that discriminates between butyrylcholinesterase (BChE, EC 3.1.1.8) and acetylcholinesterase (AChE, EC 3.1.1.7) in a manner fundamentally different from acetyl or butyryl esters [1]. Furthermore, the thioester linkage enables chromogenic detection via thiol-reactive reagents such as DTNB or 2-PDS, a detection modality unavailable to oxygen-ester substrates like benzoylcholine [2]. These differences directly affect assay linearity, detection range, and susceptibility to interference from endogenous serum components, making generic substitution without revalidation scientifically unsound for applications requiring quantitative cholinesterase measurement [1].

Benzoylthiocholine Iodide: Quantitative Evidence Guide for Differentiated Substrate Selection


Superior Butyrylcholinesterase Specificity: Near-Exclusive Reactivity Against BChE Versus AChE

Benzoylthiocholine iodide demonstrates near-exclusive specificity for butyrylcholinesterase (BChE, pseudocholinesterase) relative to acetylcholinesterase (AChE), with AChE exhibiting only 2% relative reactivity compared to BChE under identical assay conditions [1]. This specificity profile fundamentally differs from acetylthiocholine, which is hydrolyzed efficiently by both BChE and AChE, and from butyrylthiocholine, which retains significant cross-reactivity with AChE in certain species [2].

butyrylcholinesterase assay substrate specificity serum cholinesterase clinical enzymology

Defined BChE Michaelis-Menten Kinetics: Hill Coefficient ~1.08-1.09 Confirms Non-Cooperative Binding

Benzoylthiocholine iodide exhibits classical Michaelis-Menten kinetics with human serum BChE, as evidenced by Hill coefficients of 1.08 and 1.09 determined in replicate analyses [1]. This non-cooperative binding behavior enables operation at 94% of Vmax using a substrate concentration of 0.2 mmol/L, yielding a linear measurement range of 0-300 U/L [1]. In contrast, butyrylthiocholine displays sigmoidal kinetics (positive cooperativity) with BChE, while benzoylcholine exhibits bell-shaped kinetics due to substrate inhibition at elevated concentrations [2].

enzyme kinetics Michaelis-Menten Km determination Hill coefficient

Quantitative Substrate Hydrolysis Profile: Hierarchical Reactivity Across Thiocholine Esters in Purified AChE Systems

In a purified acetylcholinesterase (AChE) preparation from Heterorhabditis bacteriophora, benzoylthiocholine iodide was hydrolyzed at 22.2% of the rate observed for acetylthiocholine, establishing its position as a slower-turnover substrate within the thiocholine ester series [1]. The complete relative hydrolysis hierarchy was: acetylthiocholine (100%), propionylthiocholine (74.6%), butyrylthiocholine (41.7%), and benzoylthiocholine (22.2%) [1]. The corresponding Km values for the three former substrates were 0.27 mM, 0.42 mM, and 0.59 mM, respectively, with benzoylthiocholine exhibiting distinct kinetic behavior [1].

substrate profiling acetylcholinesterase relative hydrolysis rate enzyme characterization

Exceptional Intra-Assay Precision: CV < 0.9% Across Clinical Activity Range in Serum BChE Measurements

The benzoylthiocholine iodide-based BChE assay demonstrates exceptional intra-assay precision, with coefficients of variation (CV) of 0.82%, 0.76%, and 0.54% for serum samples containing 53.1 U/L, 96.6 U/L, and 270.7 U/L of ChE activity, respectively (n = 20 replicates per concentration) [1]. This level of reproducibility exceeds typical performance benchmarks for clinical enzyme assays and is attributable to the stable reaction chemistry and minimal interference from endogenous substances [1]. Correlation coefficients (r) with three established alternative methods ranged from 0.993 to 0.998, confirming method interchangeability while highlighting superior precision [1].

assay precision reproducibility coefficient of variation clinical chemistry

Minimal Interference from Endogenous Serum Components Versus Alternative Substrates

The benzoylthiocholine iodide-based BChE assay exhibits minimal interference from common endogenous serum components that frequently confound alternative substrate-based methods [1]. The authors explicitly cite that many existing procedures using various artificial substrates suffer from interference by endogenous substances as a primary limitation [1]. The optimized 2-PDS detection chemistry with benzoylthiocholine as the substrate was specifically validated for minimal interference, contributing to the assay's wide measurement range (0-300 U/L) and excellent correlation with conventional methods [1].

assay interference endogenous substances bilirubin hemoglobin

Benzoylthiocholine Iodide: Evidence-Based Application Scenarios for Scientific Procurement


Clinical Serum Butyrylcholinesterase (BChE) Activity Measurement

Benzoylthiocholine iodide is the substrate of choice for quantitative serum BChE activity measurement in clinical chemistry laboratories. The assay achieves a linear range of 0-300 U/L with intra-assay CV values of 0.54-0.82% across clinically relevant activity levels, and demonstrates only 2% cross-reactivity with AChE, eliminating the need for AChE-specific inhibitors [1]. The method correlates strongly with established alternatives (r = 0.993-0.998) while offering superior specificity and minimal interference from endogenous substances [1]. This application is particularly suited for liver function assessment, preoperative risk stratification, and monitoring of organophosphate pesticide exposure.

Acetylcholinesterase (AChE) Enzyme Characterization and Substrate Profiling

For researchers characterizing novel AChE enzymes or comparing AChE variants across species, benzoylthiocholine iodide provides a quantitative benchmark as a slower-turnover substrate in thiocholine ester panels. The established relative hydrolysis hierarchy—acetylthiocholine (100%), propionylthiocholine (74.6%), butyrylthiocholine (41.7%), and benzoylthiocholine (22.2%)—enables systematic assessment of acyl-binding pocket specificity and substrate preference profiling [1]. The compound's defined kinetics in purified AChE systems support comparative enzymology studies across nematodes, insects, mollusks, and mammals.

Directed Evolution Screening of Cholinesterase Variants

Benzoylthiocholine iodide serves as a differential screening substrate in directed evolution campaigns targeting cholinesterase or esterase engineering. As demonstrated in p-nitrobenzyl esterase (pNBE) engineering studies, benzoylthiocholine can detect variants with enhanced cholinesterase activity, such as the A107K mutation which conferred a 7-fold increase in kcat/Km specifically for benzoylthiocholine [1]. This substrate-dependent selectivity enables identification of mutations that alter acyl-binding pocket geometry, guiding rational design of enzymes with tailored substrate specificity or organophosphate hydrolase activity.

Biosensor Development for Neurotoxic Agent Detection

Benzoylthiocholine iodide is employed as a chromogenic reporter substrate in AChE-based amperometric biosensors designed for rapid detection of neurotoxic organophosphates and carbamates [1]. The compound's thiocholine hydrolysis product generates a measurable electrochemical or optical signal, enabling quantification of enzyme inhibition by pesticide residues, nerve agents, or natural toxins. The slower turnover kinetics (22.2% relative rate compared to acetylthiocholine in AChE systems) provide extended signal duration for continuous monitoring applications.

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